3-(5-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a complex organic compound that features both indole and carbazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and carbazole intermediates, which are then coupled through a series of reactions to form the final product.
Indole Intermediate Synthesis: The indole intermediate can be synthesized from 5-methoxyindole through a series of reactions including nitration, reduction, and acylation.
Carbazole Intermediate Synthesis: The carbazole intermediate is prepared from 6-methoxy-2,3,4,9-tetrahydrocarbazole through similar steps involving nitration, reduction, and acylation.
Coupling Reaction: The final step involves coupling the indole and carbazole intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(5-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, hydroxyl groups, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
3-(5-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole and carbazole moieties may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. These interactions can result in various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide
- 3-(5-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pentanamide
Uniqueness
The unique combination of indole and carbazole moieties in 3-(5-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide distinguishes it from other similar compounds. This structural feature may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-(5-methoxyindol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C25H27N3O3/c1-30-17-7-9-23-16(14-17)10-12-28(23)13-11-24(29)26-22-5-3-4-19-20-15-18(31-2)6-8-21(20)27-25(19)22/h6-10,12,14-15,22,27H,3-5,11,13H2,1-2H3,(H,26,29) |
InChI Key |
BFRLXWXWQDKSCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.